REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])=[O:3].O.C(=O)([O-])[O-].[Na+:19].[Na+].OS(O)(=O)=O.C(O)(=O)C1C(=CC=CC=1)O>O>[C:2]([O:4][C:5]1[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:11]([O-:13])=[O:12])(=[O:3])[CH3:1].[Na+:19] |f:1.2.3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Name
|
sodium carbonate hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
Nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC=1C=CC=CC1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
(25° C.)
|
Type
|
ADDITION
|
Details
|
of instant tea was added
|
Type
|
ADDITION
|
Details
|
To the aqueous solution was added
|
Type
|
STIRRING
|
Details
|
with rapid stirring in less than 30 seconds 280 ml
|
Type
|
CUSTOM
|
Details
|
The pH of the reaction after acidification
|
Type
|
CUSTOM
|
Details
|
were about 165° C. on the inlet side and less 80° C. on the exhaust side
|
Type
|
ADDITION
|
Details
|
Analysis of the spray dried product containing the coprecipitate
|
Reaction Time |
15 min |
Name
|
sodium acetylsalicylate
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(C(=O)[O-])=CC=CC1.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |